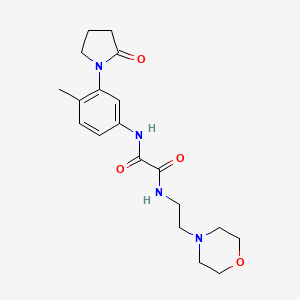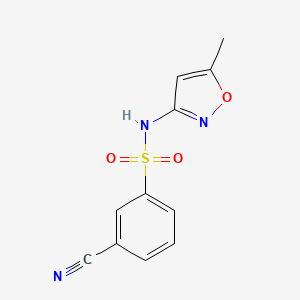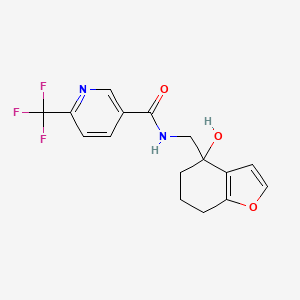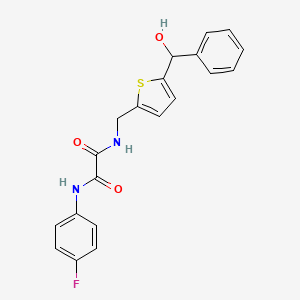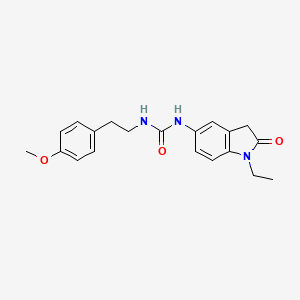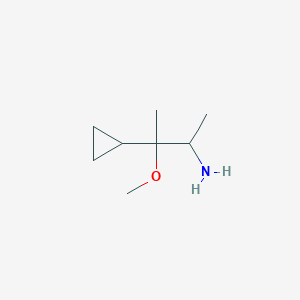
3-Cyclopropyl-3-methoxybutan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Cyclopropyl-3-methoxybutan-2-amine” is a chemical compound with the CAS Number: 1909313-38-7 . It has a molecular weight of 143.23 and is a liquid at room temperature . The IUPAC name for this compound is 3-cyclopropyl-3-methoxybutan-2-amine .
Molecular Structure Analysis
The InChI code for “3-Cyclopropyl-3-methoxybutan-2-amine” is 1S/C8H17NO/c1-6(9)8(2,10-3)7-4-5-7/h6-7H,4-5,9H2,1-3H3 . This indicates that the compound has a cyclopropyl group and a methoxy group attached to a butan-2-amine backbone.Physical And Chemical Properties Analysis
“3-Cyclopropyl-3-methoxybutan-2-amine” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of Functionalized Compounds
- Synthesis of Spiro Oxindoles : The compound is utilized in synthesizing spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, showing potential in anticancer applications (Filatov et al., 2017).
Cyclopropylation and Ring-Opening Reactions
- Cyclopropylation and C-H Insertion : The compound plays a role in cyclopropanation and C-H insertion reactions, being valuable for synthesizing heterocycles and carbocycles (Archambeau et al., 2015).
Novel Routes to Specific Structures
- Formation of 3-Acylfurans : It contributes to the formation of dihydrofurans and 3-acylfurans, important in various chemical syntheses (Pohmakotr & Takampon, 1996).
- Chemoenzymatic Synthesis : It is a key intermediate in the chemoenzymatic synthesis of certain receptor antagonists (Parker et al., 2012).
Cyclopropanation Methodologies
- Formation of Cyclopropanes and Heterocycles : This compound is involved in reactions forming cyclopropane lactones and fused heterocyclic compounds (Fariña et al., 1987).
- Synthesis of Tricyclopropylamine : A method involving this compound allows the synthesis of mono- and dicyclopropylamines, including tricyclopropylamine (Gillaspy et al., 1995).
Application in Medicinal Chemistry
- Antiproliferative Activity : Certain derivatives have been found to exhibit significant inhibitory activity against cancer cell lines (Lu et al., 2021).
Miscellaneous Applications
- Reductive Amination with Carbon Monoxide : The compound is used in CO-assisted reductive chemistry, providing insights into reaction mechanisms and applications in creating aminoketones, cyclopropyl methylamines, and other products (Afanasyev et al., 2017).
Antiviral Activity
- Aminoadamantane Derivatives : While not directly about 3-Cyclopropyl-3-methoxybutan-2-amine, research on similar cyclopropane derivatives shows potential in developing specific antiviral agents (Kolocouris et al., 1994).
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-3-methoxybutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-6(9)8(2,10-3)7-4-5-7/h6-7H,4-5,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUJSXZLSKHLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C1CC1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-butylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2772124.png)
![(2Z)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enamide](/img/structure/B2772127.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-mesityl-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2772129.png)
![tert-butyl N-[1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate](/img/no-structure.png)
![Methyl 4-((5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2772133.png)
![5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole](/img/structure/B2772134.png)
![7-[(4-chlorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772135.png)
